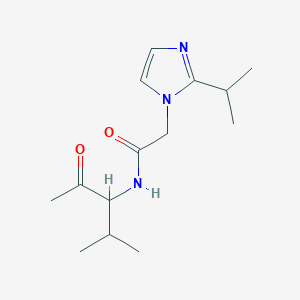![molecular formula C13H17BrN2O B7558103 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone, also known as Buphedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a stimulant drug that is structurally similar to amphetamines and cathinones. Buphedrone has been used for scientific research purposes, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect. 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone also produces a feeling of euphoria, increased energy, and alertness. However, it can also cause anxiety, agitation, and paranoia.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone also has a well-characterized mechanism of action, making it a useful tool for studying the central nervous system. However, 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone also has several limitations. It is a controlled substance and requires special permits to handle and use. It can also be dangerous if mishandled, as it is toxic and can cause harm if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its effects on the reward system in the brain and its potential for addiction. Further research is also needed to understand the long-term effects of 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone use and its potential for harm.
Synthesemethoden
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone can be synthesized through a multi-step process involving the reaction of piperidine with 4-bromoaniline, followed by a reaction with ethyl chloroacetate. The resulting product is then subjected to reductive amination to obtain 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has been used for scientific research purposes, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine, norepinephrine, and serotonin. 1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone has also been studied for its potential therapeutic applications, including its ability to improve cognitive function and memory.
Eigenschaften
IUPAC Name |
1-[4-(4-bromoanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10(17)16-8-6-13(7-9-16)15-12-4-2-11(14)3-5-12/h2-5,13,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKNUZDRCKYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)
![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)